5-(Hydroxymethyl)pyrimidine
Overview
Description
5-(Hydroxymethyl)pyrimidine is a versatile chemical scaffold that is found in various bioactive compounds and serves as a core structure in certain non-typical nitrogen bases in DNA. It has been the subject of numerous studies due to its wide array of bioactivities, making it a potent unit for new drug research .
Synthesis Analysis
The synthesis of 5-(Hydroxymethyl)pyrimidine derivatives has been achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines have been prepared by C5-alkylation or cyclization to form the pyrimidine ring, followed by further functionalization . Novel 5-(hydroxyalkyl)pyrimidines have been synthesized by introducing a penciclovir-like side chain at the C-5 position, resulting in a mixture of N-alkylated and O-alkylated regioisomers . Additionally, a one-step synthesis approach has been developed for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines through a three-component condensation process .
Molecular Structure Analysis
The molecular structure of 5-(Hydroxymethyl)pyrimidine derivatives has been characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the structure of 5-(2-haloethyl)pyrimidine derivatives has been elucidated, revealing hydrogen-bonded chains in the crystal structure . Similarly, the crystal structures of 5-pyrimidylboronic acid derivatives have been reported, showing the orientation of hydroxyl groups and the absence of a centrosymmetric hydrogen-bonded dimer .
Chemical Reactions Analysis
5-(Hydroxymethyl)pyrimidine and its derivatives undergo a range of chemical reactions. They have been used in Suzuki cross-coupling reactions to yield various heteroarylpyrimidines . The Mitsunobu reaction has been employed to synthesize arylaminomethyl derivatives of 5-(hydroxymethyl)pyrimidines . Furthermore, reactions with elemental halogens have been used to produce 5-halogen-substituted derivatives with antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Hydroxymethyl)pyrimidine derivatives have been extensively studied. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been conducted to understand the molecular geometry, vibrational wavenumbers, and electronic properties . Computational analysis and molecular docking studies have been performed to predict binding orientations and affinities for potential biological targets . The influence of terminal hydroxymethyl groups on metal coordination in Cu(II) complexes has also been explored, demonstrating the role of these groups in self-assembly and hydrogen bonding .
Relevant Case Studies
Several case studies have highlighted the biological significance of 5-(Hydroxymethyl)pyrimidine derivatives. For instance, certain derivatives have shown marked inhibition of retrovirus replication in cell culture, with some exhibiting antiretroviral activity comparable to reference drugs . Cytotoxic properties against various cell lines have been evaluated, with findings suggesting that derivatives with aliphatic amino groups are generally less toxic to normal cells . Additionally, some compounds have demonstrated antibacterial and antifungal activities, further underscoring their potential as therapeutic agents .
Scientific Research Applications
Synthesis and Derivative Production
- 5-(Hydroxymethyl)pyrimidine derivatives play a significant role in biological and pharmaceutical applications. A method to access these derivatives efficiently was developed, focusing on the O-5 chemoselective transformation of unprotected 5-hydroxymethyl-2’-deoxyuridine (5hmdU). This process is vital for synthesizing various biologically relevant compounds, including natural hypermodified thymidines and analogs, useful building blocks for chemical ligation, and components for solid-phase oligonucleotide synthesis (Liu et al., 2022).
Biological Evaluation and Structural Study
- Research on 5-hydroxymethylpyrimidines includes synthesizing different derivatives and analyzing their biological properties. These compounds have been evaluated for cytotoxicity against various cell lines, showing varying degrees of toxicity depending on their specific structures. Some derivatives exhibit moderate anticancer properties and antimicrobial activities, highlighting their potential as therapeutic agents (Stolarczyk et al., 2021).
Biochemical and Nucleic Acid Studies
- 5-(Hydroxymethyl)pyrimidine is crucial in DNA studies. It has been identified as a novel pyrimidine base in bacteriophage nucleic acids, indicating its role in genetic materials. This discovery has implications for understanding DNA structure and function in various biological systems (Wyatt & Cohen, 1952).
Antiviral and Antimicrobial Activity
- Some 5-hydroxymethylpyrimidine derivatives have been synthesized and evaluated for antiviral activity, demonstrating their potential in treating viral infections. These compounds have shown effectiveness against specific viruses, underscoring the importance of structural variations in determining their biological activities (Kumar et al., 2001).
Pharmaceutical Applications
- In the pharmaceutical domain, 5-hydroxymethylpyrimidine compounds are being explored for their potential as active ingredients in drugs targeting various diseases. The structural variations of these compounds significantly influence their biological activity, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects (Rani et al., 2012).
Safety And Hazards
5-(Hydroxymethyl)pyrimidine is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation or damage to organs through prolonged or repeated exposure . It should be stored in a well-ventilated place and kept tightly closed .
Future Directions
Recent studies have provided new insights into the role of 5-(Hydroxymethyl)pyrimidine and its derivatives in biological processes . These findings suggest potential future directions for research, including further exploration of the compound’s role in gene regulation, neuron development, and tumorigenesis .
properties
IUPAC Name |
pyrimidin-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRDEZUMAVRTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573017 | |
Record name | (Pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)pyrimidine | |
CAS RN |
25193-95-7 | |
Record name | 5-Pyrimidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.